3-Hydroxypropanamide--hydrogen chloride (1/1)
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Overview
Description
3-Hydroxypropanamide–hydrogen chloride (1/1) is a chemical compound with the molecular formula C3H8ClNO2This compound is a derivative of propanamide, where a hydroxyl group is attached to the third carbon atom, and it is combined with hydrogen chloride in a 1:1 ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypropanamide–hydrogen chloride (1/1) typically involves the reaction of 3-hydroxypropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
[ \text{3-Hydroxypropanamide} + \text{HCl} \rightarrow \text{3-Hydroxypropanamide–hydrogen chloride (1/1)} ]
Industrial Production Methods
In an industrial setting, the production of 3-Hydroxypropanamide–hydrogen chloride (1/1) involves the use of large-scale reactors where 3-hydroxypropanamide is reacted with hydrochloric acid. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypropanamide–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
Oxidation: Formation of 3-oxopropanamide.
Reduction: Formation of 3-hydroxypropylamine.
Substitution: Formation of substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxypropanamide–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxypropanamide–hydrogen chloride (1/1) involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound without the hydroxyl group.
3-Hydroxypropanamide: The compound without the hydrogen chloride component.
Propanamide derivatives: Various derivatives with different substituents on the amide group.
Uniqueness
3-Hydroxypropanamide–hydrogen chloride (1/1) is unique due to the presence of both the hydroxyl group and the hydrogen chloride component, which can influence its chemical reactivity and biological activity. This combination can lead to distinct properties and applications compared to similar compounds .
Properties
CAS No. |
62808-42-8 |
---|---|
Molecular Formula |
C3H8ClNO2 |
Molecular Weight |
125.55 g/mol |
IUPAC Name |
3-hydroxypropanamide;hydrochloride |
InChI |
InChI=1S/C3H7NO2.ClH/c4-3(6)1-2-5;/h5H,1-2H2,(H2,4,6);1H |
InChI Key |
DGYJJKSFBAKVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(=O)N.Cl |
Origin of Product |
United States |
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